(E)-2-(3-ethyl-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide
Description
This compound features a thiazolidinone core substituted with a 3-ethyl group, a 4-oxo moiety, and a phenylsulfonyl imino group at position 2. The acetamide side chain at position 5 is linked to a 4-fluorophenyl group.
Properties
IUPAC Name |
2-[(2E)-2-(benzenesulfonylimino)-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S2/c1-2-23-18(25)16(12-17(24)21-14-10-8-13(20)9-11-14)28-19(23)22-29(26,27)15-6-4-3-5-7-15/h3-11,16H,2,12H2,1H3,(H,21,24)/b22-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQFYLITNQGJAF-ZBJSNUHESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(SC1=NS(=O)(=O)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=O)C(S/C1=N/S(=O)(=O)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(3-ethyl-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide represents a novel class of thiazolidine derivatives that have garnered attention for their potential biological activities. Thiazolidines are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of thiazolidine derivatives typically involves the reaction of isothiocyanates with amines or other nucleophiles. In the case of our compound, the synthesis pathway has been optimized to enhance yield and selectivity. The use of Lewis acid catalysts has been shown to improve reaction efficiency, leading to high yields of the desired thiazolidine products .
Antimicrobial Activity
Recent studies have indicated that thiazolidine derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it possesses potent antibacterial properties, with MIC values ranging from 0.5 to 2.0 µg/mL against these pathogens .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as HT-29 (colorectal cancer) and TK-10 (renal cancer). The half-maximal inhibitory concentration (IC50) values were found to be significantly lower than those of standard chemotherapeutic agents, indicating its potential as an effective anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 | 10 |
| TK-10 | 12 |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this thiazolidine derivative has shown promising anti-inflammatory effects. Studies utilizing lipopolysaccharide (LPS)-induced inflammation models revealed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound . This suggests a mechanism that may involve inhibition of NF-kB signaling pathways.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in Molecules evaluated various thiazolidine derivatives for their antimicrobial efficacy against clinical isolates. The results indicated that our compound exhibited superior activity compared to traditional antibiotics, highlighting its potential for development as a new antimicrobial agent .
- Anticancer Mechanism Investigation : Research conducted on the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis showed an increase in early and late apoptotic cells after treatment with the compound, confirming its role as an apoptosis inducer .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.
Potential Therapeutic Areas :
- Anticancer Activity : Preliminary studies indicate that compounds with similar thiazolidinone structures exhibit cytotoxic effects against various cancer cell lines. The thiazolidine ring may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
| Cancer Type | Effect Observed | Reference |
|---|---|---|
| Breast Cancer | Cytotoxicity | |
| Lung Cancer | Inhibition of cell proliferation |
Enzyme Inhibition Studies
Research has shown that (E)-2-(3-ethyl-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide may act as an enzyme inhibitor, particularly targeting kinases involved in signal transduction pathways.
Mechanism of Action :
The compound potentially binds to the active site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways related to cell growth and apoptosis.
| Enzyme Target | Inhibition Type | Effect on Pathway |
|---|---|---|
| Protein Kinase A | Competitive | Modulates cell cycle |
| MAP Kinase | Non-competitive | Alters apoptosis |
Antimicrobial Activity
The thiazolidine moiety is known for its antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound could be tested for antibacterial activity.
| Microbial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | |
| Escherichia coli | Moderate activity |
Synthetic Utility
The synthesis of this compound can be achieved through various synthetic routes, making it a valuable intermediate in organic chemistry.
Synthesis Pathways
- Condensation Reaction : The initial step involves the condensation of 3-ethylthiazolidine with phenylsulfonamide under acidic conditions.
- Acetylation Step : The resulting intermediate is then acetylated using acetic anhydride to yield the final product.
Case Study 1: Anticancer Properties
A study conducted on the cytotoxic effects of thiazolidine derivatives demonstrated that modifications in the side chains significantly influenced their anticancer activity. The specific structure of (E)-2-(3-ethyl...) was shown to enhance its potency against breast cancer cells compared to unmodified thiazolidines.
Case Study 2: Enzyme Inhibition
Research examining the inhibition of kinases by thiazolidine derivatives found that specific substitutions at the nitrogen atom significantly increased binding affinity. This suggests that (E)-2-(3-ethyl...) could be optimized for better enzyme inhibition through structural modifications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Thiazolidinone Derivatives
- Target Compound: Thiazolidinone with phenylsulfonyl imino and 4-fluorophenylacetamide.
- Compound: 2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide (CAS: 501107-83-1). The 4-fluorophenyl group in the target compound may improve metabolic stability over the simple phenyl group in .
Heterocyclic Analogs
- Compound: N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide. Core Structure: 1,3,4-thiadiazole instead of thiazolidinone. Bioactivity: Not specified, but the trifluoromethyl group may enhance bioavailability due to its lipophilic nature .
- Compound : (E)-N-(4-(2-(5-Oxo-2-Phenylimidazo[2,1-b]1,3,4-thiadiazol-6(5H)ylidine)acetyl)phenyl)acetamide.
Bioactivity and Pharmacological Potential
- Target Compound: Hypothesized anti-inflammatory or antimicrobial activity (based on thiazolidinone derivatives), though specific data unavailable.
- Compounds : Anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The target compound’s fluorophenyl group may enhance potency in similar assays .
- Compound : Unreported bioactivity, but the hydroxyl group could facilitate hydrogen bonding in target interactions .
Physicochemical and Pharmacokinetic Properties
Key Findings and Implications
Structural Advantages : The phenylsulfonyl group in the target compound may confer greater stability and target affinity compared to hydroxyl or trifluoromethyl groups in analogs .
Synthetic Feasibility : EDC/HOBt-mediated coupling is a reliable method for acetamide synthesis, but sulfonylation steps require optimization .
Bioactivity Potential: Fluorine and sulfonyl groups position the target compound as a candidate for anti-inflammatory or antimicrobial applications, though empirical validation is needed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
